7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one
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Overview
Description
7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is a synthetic organic compound belonging to the class of chromenones This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl-thiazolyl group at the 3rd position, and a chromenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling Reaction: The phenyl-thiazolyl moiety is then coupled with a chromenone precursor through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is not fully understood but is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(2-thienyl)-chromen-2-one: Similar structure but with a thienyl group instead of a phenyl-thiazolyl group.
7-Hydroxy-3-(2-furyl)-chromen-2-one: Similar structure but with a furyl group instead of a phenyl-thiazolyl group.
7-Hydroxy-3-(2-pyridyl)-chromen-2-one: Similar structure but with a pyridyl group instead of a phenyl-thiazolyl group.
Uniqueness
7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is unique due to the presence of the phenyl-thiazolyl group, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
209974-81-2 |
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Molecular Formula |
C18H11NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C18H11NO3S/c20-13-7-6-12-8-14(18(21)22-16(12)9-13)15-10-23-17(19-15)11-4-2-1-3-5-11/h1-10,20H |
InChI Key |
DJKJVBXUPKIHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
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